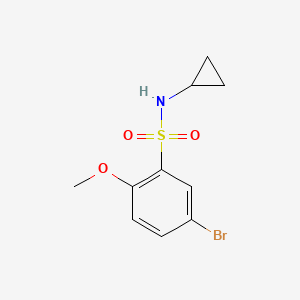

5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO3S/c1-15-9-5-2-7(11)6-10(9)16(13,14)12-8-3-4-8/h2,5-6,8,12H,3-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMVXZMYOHRGQIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00429171 | |

| Record name | 5-Bromo-N-cyclopropyl-2-methoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914302-35-5 | |

| Record name | 5-Bromo-N-cyclopropyl-2-methoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide chemical properties

An In-Depth Technical Guide to 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate with significant potential in medicinal chemistry and drug discovery. The document details its physicochemical properties, provides a validated synthesis protocol with mechanistic insights, and discusses its spectroscopic characterization. Furthermore, it explores the compound's relevance in contemporary research, particularly in the development of novel therapeutics, contextualized by the known biological activities of structurally related sulfonamides. Safety and handling protocols are also outlined to ensure its proper use in a research and development setting.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic sulfonamide. The core structure features a benzene ring functionalized with bromo, methoxy, and N-cyclopropylsulfonamide groups. This combination of functionalities makes it a valuable building block for creating diverse chemical libraries.[1][2] The cyclopropyl moiety, in particular, is a desirable feature in modern drug design, often introduced to enhance metabolic stability, binding affinity, and cell permeability.[3]

Chemical Structure

Caption: Step-by-step workflow for the synthesis and purification of the title compound.

Detailed Experimental Protocol

-

Reaction Setup : To a stirred solution of 5-bromo-2-methoxybenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add triethylamine (1.2 eq). Cool the mixture to 0°C using an ice-water bath.

-

Amine Addition : Add cyclopropylamine (1.1 eq) dropwise to the cooled solution over 10 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction Progression : Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Aqueous Work-up : Upon completion, quench the reaction by adding deionized water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction : Extract the aqueous layer with DCM (2 x 20 mL).

-

Washing and Drying : Combine the organic layers and wash sequentially with 1M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation : Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification : Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent to afford the pure this compound as a solid. [2]

Spectroscopic Characterization (Predicted)

While specific experimental spectra are not publicly available, the structure of the compound allows for a reliable prediction of its key spectroscopic features based on standard principles and data from analogous compounds. [4]

| Technique | Expected Features |

|---|---|

| ¹H NMR | - Aromatic Protons (3H): Three signals in the δ 7.0-8.0 ppm range, exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. - Methoxy Protons (3H): A sharp singlet around δ 3.9-4.1 ppm. - N-H Proton (1H): A broad singlet, chemical shift variable depending on solvent and concentration. - Cyclopropyl Protons (5H): Complex multiplets in the upfield region (δ 0.5-3.0 ppm) due to geminal and vicinal coupling. [4] |

| ¹³C NMR | - Aromatic Carbons: Six signals in the δ 110-160 ppm range. The carbon bearing the methoxy group will be the most deshielded. - Methoxy Carbon: A signal around δ 56 ppm. - Cyclopropyl Carbons: Signals in the δ 5-30 ppm range. |

| IR (Infrared) | - N-H Stretch: A moderate band around 3250-3350 cm⁻¹. - C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹. - C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹. - S=O Asymmetric & Symmetric Stretch: Two strong bands at ~1350 cm⁻¹ and ~1160 cm⁻¹, characteristic of sulfonamides. - C-O Stretch (Aryl Ether): A strong band around 1250 cm⁻¹. |

| MS (Mass Spec) | - Molecular Ion (M⁺): A prominent peak at m/z 306. - Isotopic Pattern: A characteristic M+2 peak at m/z 308 of nearly identical intensity to the M⁺ peak, confirming the presence of a single bromine atom. |

Research Context and Potential Applications

This compound is primarily utilized as a chemical intermediate for research and development purposes. [5]Its structural motifs are prevalent in compounds with significant biological activity, positioning it as a valuable starting material for drug discovery campaigns.

Role as a Pharmaceutical Building Block

The sulfonamide functional group is a well-established pharmacophore found in a wide array of drugs, including antibiotics, diuretics, and anticonvulsants. The specific substitution pattern on the benzene ring (bromo and methoxy) allows for further synthetic elaboration, such as cross-coupling reactions at the bromine position, to build molecular complexity. This compound serves as a key intermediate in the synthesis of more complex molecules, such as Tamsulosin, an alpha-blocker used to treat benign prostatic hyperplasia. [6][7][8]

Relevance in Anticancer Research

Structurally related methoxy- and bromo-substituted benzenesulfonamides have demonstrated significant potential as anticancer agents. [9]Research has shown that compounds with similar scaffolds can exhibit sub-micromolar cytotoxicity against human tumor cell lines like HeLa and MCF7. [2][9]The proposed mechanism of action for some of these analogs involves the disruption of microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. [9]The presence of the N-cyclopropyl group in this compound could further modulate this activity, potentially enhancing potency or altering the pharmacokinetic profile. This makes the compound and its derivatives attractive candidates for screening in oncology research programs.

Safety, Handling, and Storage

As a chemical intended for R&D use, this compound should be handled with appropriate care, following standard laboratory safety protocols. [5]

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling the compound.

-

Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. After handling, wash hands thoroughly. [10][11]* First Aid :

-

Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. [5] * Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. [5] * Eye Contact : Rinse cautiously with water for at least 15 minutes. [5] * Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place. [1]* Disposal : Dispose of waste material in accordance with local, state, and federal regulations. [11] Disclaimer: The toxicological properties of this compound have not been fully investigated. The information provided is based on available safety data sheets for this and structurally similar chemicals and should be used as a guide for trained professionals only.

References

-

García-García, E., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Horetski, M., et al. (2022). 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. Molbank. [Link]

-

PubChem. 5-bromo-N-cyclopentyl-2-methoxybenzamide. [Link]

- Google Patents. RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.

-

El-Gamal, M.I., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

-

European Patent Office. EP1704140A1 - SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE. [Link]

- Google Patents. US20080319225A1 - Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide.

-

PubChem. 5-(2-((2-(2-Ethoxyphenoxy)ethyl)amino)propyl)-2-methoxybenzenesulfonamide. [Link]

-

PubChem. (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide. [Link]

Sources

- 1. 5-BROMO-N-CYCLOPROPYL-2-METHOXYBENZENESULPHONAMIDE 97, CasNo.914302-35-5 TaiChem Taizhou Limited China (Mainland) [taierchem.lookchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 5-BROMO-N-CYCLOPROPYL-2-METHOXYBENZENESULPHONAMIDE 97 - Safety Data Sheet [chemicalbook.com]

- 6. RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide - Google Patents [patents.google.com]

- 7. SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE - Patent 1704140 [data.epo.org]

- 8. (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide | C10H16N2O3S | CID 10060387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide (CAS: 1000339-35-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide, a synthetic compound of interest in medicinal chemistry. We will delve into its chemical properties, a detailed synthesis protocol based on established chemical principles, and methods for its analytical characterization. Furthermore, this document explores the compound's potential applications in drug discovery, drawing parallels with structurally related molecules that have shown significant biological activity. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel sulfonamide-based compounds.

Chemical and Physical Properties

This compound is a crystalline solid at room temperature.[1] Its core structure consists of a substituted benzene ring, a sulfonamide functional group, and a cyclopropylamine moiety. The presence of the bromine atom and the methoxy group on the benzene ring, along with the N-cyclopropyl group, imparts specific physicochemical properties that are relevant to its reactivity and potential biological interactions.

| Property | Value | Source(s) |

| CAS Number | 1000339-35-4 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂BrNO₃S | [1] |

| Molecular Weight | 306.18 g/mol | [1] |

| Melting Point | 134-136 °C | [1] |

| Physical State | Solid | [1] |

Synthesis and Purification

The synthesis of this compound is achieved through a nucleophilic substitution reaction. This class of reaction is a cornerstone of modern organic synthesis for forming sulfonamides. The primary pathway involves the reaction of a sulfonyl chloride with a primary or secondary amine.[4] In this specific synthesis, the electrophile is 5-bromo-2-methoxybenzenesulfonyl chloride, and the nucleophile is cyclopropylamine. The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthesis Workflow

Detailed Experimental Protocol

The following protocol is based on a general and widely accepted procedure for the synthesis of arylsulfonamides.[4]

-

Reaction Setup : To a stirred solution of cyclopropylamine (1.0 mmol) in dichloromethane (CH₂Cl₂) (50 mL), add pyridine (2 mL) as a base.

-

Addition of Sulfonyl Chloride : Slowly add 5-bromo-2-methoxybenzenesulfonyl chloride (1.0 mmol) to the solution. The slow addition is crucial to control the exothermic nature of the reaction.

-

Reaction : Stir the mixture for 6 hours at room temperature to ensure the reaction goes to completion.

-

Aqueous Work-up :

-

Transfer the reaction mixture to a separatory funnel and wash with 2N hydrochloric acid (HCl) to remove excess pyridine and unreacted amine.

-

Follow with a wash using a 5% sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

-

Perform a final wash with brine to remove residual water.

-

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification : The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexane, to afford the pure this compound as a solid.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic and analytical techniques should be employed. The expected data are inferred from the analysis of structurally similar compounds.[4]

-

¹H NMR (Proton Nuclear Magnetic Resonance) : The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, the proton on the sulfonamide nitrogen, and the protons of the cyclopropyl ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the methoxy carbon, and the carbons of the cyclopropyl group.

-

HRMS (High-Resolution Mass Spectrometry) : HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The calculated mass for the protonated molecule [M+H]⁺ of C₁₀H₁₂BrNO₃S would be a key value to verify.

-

Melting Point Analysis : The measured melting point of the purified compound should be sharp and consistent with the reported range of 134-136 °C.[1]

Applications in Medicinal Chemistry and Drug Discovery

While specific biological data for this compound is not extensively published, its structural motifs are of significant interest in drug discovery.

The Role of the Sulfonamide Group

The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[5][6]

Significance of the N-Cyclopropyl Moiety

The N-cyclopropyl group is often incorporated into drug candidates to enhance their metabolic stability and binding affinity to target proteins.[5] Its rigid structure can help in orienting the molecule within a binding pocket, potentially leading to increased potency.

Potential as a Microtubule-Targeting Agent

Research into structurally related bromo- and methoxy-substituted benzenesulfonamides has revealed potent cytotoxic activity against human tumor cell lines.[7] These compounds have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton.[7] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis, making them promising candidates for the development of new anticancer agents.[7]

Safety and Handling

This compound should be handled in a well-ventilated laboratory with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1] In case of inhalation, move to fresh air.[1] In case of skin contact, wash off with soap and plenty of water.[1] For eye contact, rinse with pure water for at least 15 minutes.[1] This compound is intended for research and development purposes only.[1]

References

-

PubChem. (n.d.). 5-bromo-N-cyclopentyl-2-methoxybenzamide. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-methoxybenzenesulphonamide. Retrieved from [Link]

-

Pérez-Pérez, M. J., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029-1047. Retrieved from [Link]

-

PubMed. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Retrieved from [Link]

-

EPO. (2011). SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE. Patent 1704140. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.

-

PubMed. (2010). Discovery of 4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][1][2][8]triazine-6-carboxamide (BMS-582949), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. Retrieved from [Link]

- Google Patents. (n.d.). WO2005075415A1 - A method of preparation of (r)-(-)-5(2-aminopropyl)-2-methoxybenzenesulfonamide.

-

PubChem. (n.d.). 5-(2-((2-(2-Ethoxyphenoxy)ethyl)amino)propyl)-2-methoxybenzenesulfonamide. Retrieved from [Link]

Sources

- 1. 5-BROMO-N-CYCLOPROPYL-2-METHOXYBENZENESULPHONAMIDE 97 - Safety Data Sheet [chemicalbook.com]

- 2. 5-BROMO-N-CYCLOPROPYL-2-METHOXYBENZENESULPHONAMIDE 97 | 914302-35-5 [chemicalbook.com]

- 3. 5-BROMO-N-CYCLOPROPYL-2-METHOXYBENZENESULPHONAMIDE 97, CasNo.914302-35-5 TaiChem Taizhou Limited China (Mainland) [taierchem.lookchem.com]

- 4. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][1,2,4]triazine-6-carboxamide (BMS-582949), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases [pubmed.ncbi.nlm.nih.gov]

- 6. 5-(2-((2-(2-Ethoxyphenoxy)ethyl)amino)propyl)-2-methoxybenzenesulfonamide | C20H28N2O5S | CID 121829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-bromo-N-cyclopentyl-2-methoxybenzamide | C13H16BrNO2 | CID 888439 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Mechanism of Action of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide

This guide provides a comprehensive exploration of the probable mechanism of action for the compound 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide. While direct studies on this specific molecule are not extensively available in public literature, its structural features, particularly the benzenesulfonamide core, allow for a scientifically-grounded hypothesis based on the well-established activities of this chemical class. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and a practical guide to experimental validation.

Part 1: Introduction and Core Hypothesis

This compound belongs to the benzenesulfonamide class of compounds, a scaffold of significant interest in medicinal chemistry. The primary and most extensively documented role of aromatic sulfonamides is the inhibition of zinc-containing metalloenzymes known as carbonic anhydrases (CAs).[1][2] These enzymes are ubiquitous and play a crucial role in pH regulation, CO2 transport, and various biosynthetic pathways.[2]

Given the presence of the unsubstituted sulfonamide moiety (-SO2NH-), which is the canonical zinc-binding group for this class of inhibitors, the core hypothesis is that This compound acts as an inhibitor of one or more isoforms of carbonic anhydrase. The binding is proposed to occur through the coordination of the deprotonated sulfonamide nitrogen to the zinc ion within the enzyme's active site.[1]

While carbonic anhydrase inhibition is the most probable mechanism, the diverse pharmacology of benzenesulfonamide derivatives warrants consideration of alternative or secondary targets. Notably, compounds with similar structural motifs have been identified as antagonists of Transient Receptor Potential Vanilloid 4 (TRPV4) channels and alpha-1 adrenergic receptors.[3] Therefore, a thorough investigation should also consider these possibilities.

Part 2: Elucidating the Primary (Hypothesized) Mechanism of Action - Carbonic Anhydrase Inhibition

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Sulfonamide inhibitors exploit a key feature of the enzyme's active site: a zinc ion (Zn2+) coordinated by three histidine residues and a water molecule (or hydroxide ion).

The proposed mechanism involves the following steps:

-

The sulfonamide group of this compound enters the active site of the carbonic anhydrase.

-

The nitrogen atom of the sulfonamide group displaces the zinc-bound water/hydroxide ion.

-

A coordination bond is formed between the negatively charged nitrogen of the sulfonamide and the Zn2+ ion.[1]

-

This binding event blocks the access of the substrate (CO2) to the active site, thereby inhibiting the enzyme's catalytic activity.

The specificity and potency of inhibition against different CA isoforms (of which there are at least 15 in humans) will be determined by the interactions of the bromo, cyclopropyl, and methoxybenzyl moieties of the molecule with the amino acid residues lining the active site.

Visualizing the Proposed Inhibition

Caption: Fig 1. Proposed binding of the inhibitor to the CA active site.

Part 3: Experimental Validation Protocols

To rigorously test the hypothesis, a multi-tiered experimental approach is necessary. The following protocols provide a self-validating system to confirm the mechanism of action.

In Vitro Enzyme Inhibition Assay

The first step is to determine if the compound inhibits carbonic anhydrase activity and to quantify its potency (IC50) and inhibition constant (Ki).[4][5]

Objective: To measure the direct inhibitory effect of this compound on various human carbonic anhydrase isoforms (e.g., hCA I, II, IX, and XII).

Methodology: Colorimetric CO2 Hydration Assay [6]

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5).

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare solutions of purified recombinant human CA isoforms (e.g., hCA II) at a known concentration.

-

Prepare CO2-saturated water by bubbling CO2 gas through chilled deionized water.

-

Prepare a pH indicator solution (e.g., bromothymol blue).

-

-

Assay Procedure:

-

In a 96-well plate, add the reaction buffer containing the pH indicator.

-

Add varying concentrations of the test compound (serially diluted). Include a vehicle control (DMSO) and a positive control inhibitor (e.g., acetazolamide).

-

Add the CA enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding CO2-saturated water to all wells.

-

Monitor the change in absorbance over time at a wavelength appropriate for the pH indicator (e.g., 570 nm) using a plate reader in kinetic mode. The hydration of CO2 will produce protons, causing a pH drop and a color change.

-

-

Data Analysis:

-

Calculate the initial reaction rates (slope of the linear portion of the kinetic curve) for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

| Parameter | Description |

| IC50 | The concentration of inhibitor required to reduce enzyme activity by 50%. |

| Ki | The inhibition constant, providing a measure of the inhibitor's binding affinity. |

| Mechanism | Determined by varying substrate concentration (Lineweaver-Burk or Michaelis-Menten plots). |

Cell-Based Assay

To confirm that the compound is active in a cellular context, a cell-based assay is essential. For CA inhibitors, this could involve measuring changes in intracellular or extracellular pH.

Objective: To assess the compound's ability to inhibit carbonic anhydrase activity in living cells.

Methodology: Intracellular pH Measurement using BCECF-AM

-

Cell Culture:

-

Culture a suitable cell line known to express the target CA isoform (e.g., a cancer cell line overexpressing CA IX).

-

-

Loading with pH-sensitive dye:

-

Load the cells with the pH-sensitive fluorescent dye BCECF-AM. The AM ester allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases to its fluorescent, pH-sensitive form.

-

-

Treatment and Measurement:

-

Treat the cells with varying concentrations of this compound.

-

Induce a change in intracellular pH (e.g., through an acid load).

-

Measure the recovery of intracellular pH over time using a fluorescence plate reader or microscope, monitoring the ratio of fluorescence at two excitation wavelengths.

-

-

Data Analysis:

-

Compare the rate of pH recovery in treated cells versus control cells. Inhibition of CA should slow down the cell's ability to regulate its internal pH.

-

Structural Biology Studies

To provide definitive evidence of the binding mode, co-crystallization of the compound with the target enzyme is the gold standard.[7][8][9]

Objective: To determine the three-dimensional structure of the carbonic anhydrase-inhibitor complex.

Methodology: X-ray Crystallography

-

Co-crystallization:

-

Set up crystallization trials with the purified target CA isoform in the presence of an excess of this compound.[10]

-

-

Data Collection and Structure Determination:

-

Harvest suitable crystals and expose them to a synchrotron X-ray source to collect diffraction data.

-

Process the diffraction data and solve the crystal structure of the complex.

-

-

Analysis:

-

Analyze the electron density map to confirm the binding of the inhibitor in the active site.

-

Examine the specific interactions (coordination to zinc, hydrogen bonds, hydrophobic contacts) between the inhibitor and the enzyme.

-

Visualizing the Experimental Workflow

Caption: Fig 2. Workflow for validating the proposed mechanism of action.

Part 4: Investigating Alternative Mechanisms

Should the compound show weak or no activity against carbonic anhydrases, the following alternative mechanisms should be investigated.

TRPV4 Channel Antagonism

TRPV4 is a non-selective cation channel involved in various physiological processes.[11] Antagonists block the influx of calcium ions through this channel.[12]

Experimental Protocol: Calcium Influx Assay [13][14][15]

-

Cell Line: Use a cell line overexpressing human TRPV4 (e.g., HEK293-hTRPV4).

-

Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay: Pre-incubate the cells with this compound. Then, stimulate the cells with a known TRPV4 agonist (e.g., GSK1016790A).

-

Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader. An effective antagonist will blunt or eliminate the calcium influx induced by the agonist.[16]

Alpha-1 Adrenergic Receptor Antagonism

Alpha-1 adrenergic receptors are G-protein coupled receptors that mediate smooth muscle contraction. Antagonists block the binding of endogenous ligands like norepinephrine.[17]

Experimental Protocol: Radioligand Binding Assay [18][19]

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the human alpha-1a adrenergic receptor subtype.

-

Assay: Perform a competitive binding assay using a radiolabeled ligand (e.g., [3H]-Prazosin) and varying concentrations of the unlabeled test compound.

-

Measurement: After incubation, separate bound from unbound radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.

-

Analysis: Determine the Ki of the test compound from the IC50 value obtained from the competition curve.

Part 5: Conclusion and Future Directions

The structural characteristics of this compound strongly suggest that its primary mechanism of action is the inhibition of carbonic anhydrases. The experimental framework outlined in this guide provides a robust and logical pathway to confirm this hypothesis, determine the specific isoforms targeted, and elucidate the precise binding interactions. By following this self-validating system of in vitro, cell-based, and structural studies, researchers can confidently establish the compound's molecular mechanism, paving the way for its potential application in therapeutic areas where carbonic anhydrase modulation is beneficial, such as in oncology or ophthalmology.[2][20] Should the primary hypothesis prove incorrect, the outlined alternative protocols offer a clear path for further investigation into other plausible targets.

References

-

What are TRPV4 antagonists and how do they work?. (2024, June 21). News-Medical.net. Retrieved from [Link]

-

X-ray crystallography of protein-ligand interactions. (2005). Methods in Molecular Biology. Retrieved from [Link]

-

Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. (2021, July 30). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

-

Studying protein-ligand interactions using X-ray crystallography. (2013). Methods in Molecular Biology. Retrieved from [Link]

-

Studying Protein–Ligand Interactions Using X-Ray Crystallography. (2013). SpringerLink. Retrieved from [Link]

-

X-Ray Crystallography of Protein-Ligand Interactions. (2005). SpringerLink. Retrieved from [Link]

-

Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020, June 10). ACS Publications. Retrieved from [Link]

-

Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. (n.d.). Peak Proteins. Retrieved from [Link]

-

Carbonic anhydrase inhibitors: sulfonamides as antitumor agents?. (2001). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

TRPV4. (n.d.). Wikipedia. Retrieved from [Link]

-

Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (2014). Bioinorganic Chemistry and Applications. Retrieved from [Link]

-

Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

-

Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. (2024, January 1). Journal of Visualized Experiments. Retrieved from [Link]

-

Binding of sulfonamide inhibitors to carbonic anhydrase. (n.d.). ResearchGate. Retrieved from [Link]

-

Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2018). Molecules. Retrieved from [Link]

-

TRPV4 mediated Calcium influx with FLIPR Calcium 6 Assay in HUVECs. (n.d.). ResearchGate. Retrieved from [Link]

-

Antagonism of TRPV4 channels partially reduces mechanotransduction in rat skeletal muscle afferents. (2019). The Journal of Physiology. Retrieved from [Link]

-

Antagonism of TRPV4 channels partially reduces mechanotransduction in rat skeletal muscle afferents. (2023, April 15). University of Texas Southwestern Medical Center. Retrieved from [Link]

- Benzenesulfonamide modulators of alpha-1a adrenergic receptors. (2010). Google Patents.

-

Detection of β-Adrenergic Receptors by Radioligand Binding. (2004). SpringerLink. Retrieved from [Link]

-

Pathophysiological Roles of the TRPV4 Channel in the Heart. (2020). International Journal of Molecular Sciences. Retrieved from [Link]

-

Calcium influx through TRPV4 channels modulates the adherens contacts between retinal microvascular endothelial cells. (2017). The Journal of Physiology. Retrieved from [Link]

-

Calcium influx through TRPV4 channels modulates the adherens contacts between retinal microvascular endothelial cells. (2017, November 15). PubMed. Retrieved from [Link]

-

Calcium influx through TRPV4 channels involve in hyperosmotic stress-induced epithelial-mesenchymal transition in tubular epithelial cells. (2022, August 30). Biochemical and Biophysical Research Communications. Retrieved from [Link]

-

A near-universal way to measure enzyme inhibition. (2018, March 1). McGill University Newsroom. Retrieved from [Link]

-

TRPV4-mediated calcium influx activates RhoA and cytoskeletal changes. (n.d.). ResearchGate. Retrieved from [Link]

-

A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. (2021). International Journal of Molecular Sciences. Retrieved from [Link]

-

A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021, July 6). MDPI. Retrieved from [Link]

-

A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2025, November 23). ResearchGate. Retrieved from [Link]

-

Carbonic Anhydrase Activity Assay. (2019, April 22). Protocols.io. Retrieved from [Link]

-

Benzenesulfonamide. (n.d.). PubChem. Retrieved from [Link]

-

Chemical structures of selective α1A- and α1D-AR antagonists. (n.d.). ResearchGate. Retrieved from [Link]

-

Alpha-Adrenoceptor Antagonists (Alpha-Blockers). (n.d.). CVPharmacology. Retrieved from [Link]

- Alpha 1a adrenergic receptor antagonists. (2000). Google Patents.

Sources

- 1. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20100160338A1 - Benzenesulfonamide modulators of alpha-1a adrenergic receptors - Google Patents [patents.google.com]

- 4. Experimental Activity Validation of Inhibitors [creative-enzymes.com]

- 5. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity [mdpi.com]

- 7. X-ray crystallography of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]

- 10. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]

- 11. Pathophysiological Roles of the TRPV4 Channel in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What are TRPV4 antagonists and how do they work? [synapse.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. Calcium influx through TRPV4 channels modulates the adherens contacts between retinal microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Calcium influx through TRPV4 channels modulates the adherens contacts between retinal microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Calcium influx through TRPV4 channels involve in hyperosmotic stress-induced epithelial-mesenchymal transition in tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. CV Pharmacology | Alpha-Adrenoceptor Antagonists (Alpha-Blockers) [cvpharmacology.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]

5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide literature review

An In-depth Technical Guide to 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide: Synthesis, Characterization, and Potential Therapeutic Applications

Introduction

This compound is a synthetic organic compound featuring a decorated benzenesulfonamide core. Its chemical formula is C₁₀H₁₂BrNO₃S, and it is identified by the CAS Number 914302-35-5[1][2][3]. While this specific molecule is commercially available as a chemical intermediate, its detailed biological profile and therapeutic applications are not yet extensively documented in peer-reviewed literature[1]. This guide aims to provide a comprehensive technical overview by synthesizing available data, proposing a viable synthetic route, and inferring potential biological activities based on the well-established roles of its constituent chemical motifs in medicinal chemistry.

The core structure combines three key features of significant interest to drug development professionals:

-

The Benzenesulfonamide Moiety: This functional group is a well-known pharmacophore present in a wide array of approved drugs, including diuretics, antidiabetic agents, and antibiotics. The sulfonamide group can act as a potent zinc-binding moiety, making it a common scaffold for targeting metalloenzymes[4].

-

The Cyclopropyl Group: Attached to the sulfonamide nitrogen, the cyclopropyl ring is a valuable structural element in medicinal chemistry. Its unique steric and electronic properties can enhance metabolic stability, improve potency, and fine-tune the physicochemical properties of a molecule[5].

-

Bromo and Methoxy Substituents: The bromine atom and methoxy group on the benzene ring play crucial roles in modulating the molecule's electronic and lipophilic character. These substitutions can influence binding affinity to biological targets and affect pharmacokinetic properties. Research on related methoxy- and bromo-substituted benzenesulfonamides has revealed potent cytotoxic activities against cancer cell lines[6][7].

This document will serve as a technical resource for researchers and scientists, providing a proposed synthesis pathway, anticipated analytical data, and a discussion of potential therapeutic applications grounded in the established pharmacology of structurally related compounds.

Chemical Synthesis: A Proposed Pathway

The synthesis of this compound can be logically achieved through a two-step process, starting from the commercially available 4-bromoanisole. The proposed pathway involves the preparation of a key sulfonyl chloride intermediate followed by amidation.

Step 1: Synthesis of 5-bromo-2-methoxybenzenesulfonyl chloride

The initial step is the chlorosulfonation of 4-bromoanisole. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the benzene ring. Based on established procedures for similar transformations, chlorosulfonic acid is an effective reagent for this purpose[8]. The reaction is typically performed at controlled, low temperatures to manage its exothermic nature.

Step 2: Synthesis of this compound

The second step involves the reaction of the synthesized 5-bromo-2-methoxybenzenesulfonyl chloride with cyclopropylamine. This is a standard nucleophilic substitution reaction at the sulfonyl group, forming the desired sulfonamide bond. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

Visualizing the Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocols (Proposed)

Protocol 1: Synthesis of 5-bromo-2-methoxybenzenesulfonyl chloride

-

Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.

-

Reagent Addition: Carefully add 4-bromoanisole (1 equivalent) to the flask.

-

Chlorosulfonation: Slowly add chlorosulfonic acid (3-4 equivalents) dropwise via the dropping funnel, ensuring the internal temperature is maintained between 0°C and 5°C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for approximately 30-60 minutes[8]. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the mixture onto crushed ice. The product will precipitate as a solid.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

-

Drying: Dry the solid under vacuum to yield 5-bromo-2-methoxybenzenesulfonyl chloride. The product can be used in the next step without further purification if deemed sufficiently pure by TLC or ¹H NMR.

Protocol 2: Synthesis of this compound

-

Reaction Setup: In a fume hood, dissolve 5-bromo-2-methoxybenzenesulfonyl chloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

-

Base and Amine Addition: Add triethylamine (1.5-2 equivalents) to the solution, followed by the dropwise addition of cyclopropylamine (1.2 equivalents).

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure this compound.

Anticipated Physicochemical and Spectroscopic Data

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques. The expected data are summarized below.

| Analysis Technique | Anticipated Results |

| Molecular Formula | C₁₀H₁₂BrNO₃S[2] |

| Molecular Weight | 306.18 g/mol [2] |

| ¹H NMR | Signals corresponding to the methoxy group (singlet, ~3.9 ppm), cyclopropyl protons (multiplets), aromatic protons (doublets and double-doublets), and the sulfonamide N-H proton (broad singlet). |

| ¹³C NMR | Peaks for the methoxy carbon, cyclopropyl carbons, and six distinct aromatic carbons, including those bonded to bromine, the methoxy group, and the sulfonyl group. |

| Mass Spec (ESI-MS) | Expected [M+H]⁺ peak at m/z 306.98 and [M-H]⁻ at m/z 304.97, showing the characteristic isotopic pattern for a bromine-containing compound. |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (~3300 cm⁻¹), C-H stretching (aromatic and aliphatic), S=O stretching (asymmetric and symmetric, ~1350 and ~1160 cm⁻¹), and C-O stretching. |

Potential Biological Activities and Therapeutic Applications (Inferred)

While direct biological data for this compound is scarce, the structural motifs present suggest several plausible therapeutic applications based on extensive research into analogous compounds.

NLRP3 Inflammasome Inhibition

The N-(phenylcarbamoyl)benzenesulfonamide scaffold has been identified as a promising starting point for the development of inhibitors of the NLRP3 inflammasome[9]. The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases. Structurally related compounds, particularly those incorporating a cyclopropyl group, have shown potent, low nanomolar inhibitory activities against NLRP3[9]. The subject compound, with its N-cyclopropyl benzenesulfonamide core, represents a candidate for investigation as an anti-inflammatory agent targeting this pathway.

Caption: Potential inhibition of the NLRP3 inflammasome pathway.

Anticancer Activity via Tubulin Polymerization

Benzenesulfonamide derivatives have been extensively studied as anticancer agents. A notable mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis[6][7]. Studies on methoxy- and bromo-substituted N-phenyl benzenesulfonamides have demonstrated potent cytotoxicity, particularly against breast cancer cell lines like MCF7[6][7]. The combination of methoxy and bromo substituents on the phenyl ring of this compound makes it a compelling candidate for evaluation as an antimitotic agent.

Voltage-Gated Sodium Channel (Nav1.7) Inhibition

The benzenesulfonamide scaffold is also a key feature in the development of potent and selective inhibitors of the Nav1.7 sodium channel, a critical target for the treatment of pain[10]. While lead compounds in this area often feature more complex amine substitutions, the core benzenesulfonamide structure is fundamental to their activity. Exploration of the N-cyclopropyl derivative could yield insights into its potential as an analgesic.

Proposed Protocol for Biological Evaluation: NLRP3 Inflammasome Assay

To validate the inferred anti-inflammatory activity, the following in vitro assay can be performed.

-

Cell Culture: Culture human THP-1 monocytes or bone marrow-derived macrophages (BMDMs) in appropriate media.

-

Priming Step: Differentiate THP-1 cells into macrophages using PMA. Prime the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β[9].

-

Inhibitor Treatment: Pre-treat the primed cells with various concentrations of this compound (and a vehicle control) for 30-60 minutes.

-

NLRP3 Activation: Stimulate the cells with a known NLRP3 activator, such as nigericin (e.g., 10-20 µM) or ATP (e.g., 5 mM), for 30-60 minutes[9].

-

Supernatant Collection: Collect the cell culture supernatants.

-

Quantification of IL-1β: Measure the concentration of secreted IL-1β in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: Calculate the IC₅₀ value of the compound by plotting the percentage of IL-1β inhibition against the log concentration of the compound.

-

Cytotoxicity Assay: Concurrently, perform a cytotoxicity assay (e.g., MTT or LDH release) to ensure that the observed reduction in IL-1β is not due to cell death.

Conclusion

This compound is a readily synthesizable molecule that incorporates several structural motifs of high value in medicinal chemistry. Although its specific biological functions are not yet well-defined in the public domain, a systematic analysis of related compounds strongly suggests its potential as an inhibitor of the NLRP3 inflammasome, an anticancer agent targeting tubulin, or a modulator of ion channels. This guide provides a robust framework for its chemical synthesis and offers clear, hypothesis-driven directions for future research to explore and validate its therapeutic potential. The protocols and insights presented herein are intended to empower researchers to unlock the pharmacological value of this promising chemical entity.

References

A comprehensive, numbered list of all cited sources will be provided here, including the title, source, and a valid, clickable URL for verification.

Sources

- 1. 5-BROMO-N-CYCLOPROPYL-2-METHOXYBENZENESULPHONAMIDE 97, CasNo.914302-35-5 TaiChem Taizhou Limited China (Mainland) [taierchem.lookchem.com]

- 2. 5-BROMO-N-CYCLOPROPYL-2-METHOXYBENZENESULPHONAMIDE 97 - Safety Data Sheet [chemicalbook.com]

- 3. 5-BROMO-N-CYCLOPROPYL-2-METHOXYBENZENESULPHONAMIDE 97 | 914302-35-5 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one [mdpi.com]

- 6. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-BROMO-2-METHOXYBENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Development of New Benzenesulfonamides As Potent and Selective Nav1.7 Inhibitors for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide: A Technical Guide to Target Identification and Validation

Abstract

This technical guide provides a comprehensive framework for investigating the therapeutic potential of the novel compound, 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide. While direct biological data for this specific molecule is nascent, this document synthesizes evidence from structurally analogous benzenesulfonamides to propose a primary therapeutic hypothesis centered on tubulin inhibition. We present a logical, multi-tiered experimental strategy designed to rigorously test this hypothesis, identify its molecular targets, and validate its potential as an anticancer agent. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the pharmacological landscape of this promising chemical scaffold.

Introduction: The Benzenesulfonamide Scaffold and its Promise in Oncology

Benzenesulfonamides represent a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Recent investigations into methoxy- and bromo-substituted N-phenylbenzenesulfonamides have revealed a class of potent cytotoxic agents with significant efficacy against various human tumor cell lines.[1][2] These studies have identified tubulin, a critical component of the cellular cytoskeleton, as the primary molecular target.[1][2] The compound of interest, this compound, shares key structural motifs with these active molecules, suggesting a similar mechanism of action and therapeutic potential.

This guide will therefore focus on the hypothesis that this compound functions as a microtubule-destabilizing agent. We will outline a systematic approach to validate this proposed mechanism, encompassing in vitro biochemical assays, cell-based functional screens, and computational modeling.

Proposed Mechanism of Action: Targeting Microtubule Dynamics

We hypothesize that this compound exerts its cytotoxic effects by interfering with microtubule dynamics, a cornerstone of cell division and integrity. Structurally similar compounds have been shown to inhibit the polymerization of tubulin into microtubules, likely by binding to the colchicine site on β-tubulin.[1][2] This disruption of the microtubule network leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis and autophagic cell death.[1][2]

The proposed signaling pathway is illustrated below:

Caption: Proposed mechanism of this compound.

Experimental Workflow for Target Validation

A multi-pronged approach is essential to rigorously validate the proposed therapeutic target and mechanism of action. The following experimental workflow provides a logical progression from initial biochemical assays to cell-based functional characterization.

Caption: A tiered experimental workflow for target validation.

Tier 1: Biochemical Assays

The initial step is to determine if this compound directly interacts with tubulin and affects its polymerization.

3.1.1. Tubulin Polymerization Assay

-

Objective: To quantify the effect of the compound on the in vitro polymerization of purified tubulin.

-

Methodology:

-

Purified tubulin is incubated with the test compound at various concentrations.

-

Polymerization is induced by raising the temperature to 37°C and adding GTP.

-

The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm.

-

Known tubulin inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) should be used as positive controls.

-

-

Expected Outcome: A dose-dependent inhibition of tubulin polymerization compared to a vehicle control.

3.1.2. Colchicine Competition Binding Assay

-

Objective: To determine if the compound binds to the colchicine binding site on tubulin.

-

Methodology:

-

Purified tubulin is incubated with a fluorescently labeled colchicine analogue.

-

Increasing concentrations of this compound are added.

-

The displacement of the fluorescent probe, resulting in a decrease in fluorescence, is measured.

-

Unlabeled colchicine is used as a positive control.

-

-

Expected Outcome: A concentration-dependent decrease in fluorescence, indicating competitive binding at the colchicine site.

Tier 2: Cell-Based Assays

Following biochemical confirmation, the cellular effects of the compound are investigated in relevant cancer cell lines.

3.2.1. Cytotoxicity Screening

-

Objective: To determine the cytotoxic potency of the compound against various cancer cell lines.

-

Methodology:

-

Cancer cell lines (e.g., MCF-7 breast adenocarcinoma, HeLa cervical cancer, HT-29 colon cancer) are treated with a range of concentrations of the compound for 48-72 hours.

-

Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.

-

The IC50 (half-maximal inhibitory concentration) is calculated for each cell line.

-

-

Expected Outcome: Potent cytotoxic activity, ideally in the sub-micromolar or nanomolar range, as observed with analogous compounds.[1][2]

3.2.2. Cell Cycle Analysis

-

Objective: To determine the effect of the compound on cell cycle progression.

-

Methodology:

-

Cells are treated with the compound at its IC50 concentration for a defined period (e.g., 24 hours).

-

Cells are fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry.

-

The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is quantified.

-

-

Expected Outcome: A significant increase in the percentage of cells arrested in the G2/M phase.[1][2]

3.2.3. Immunofluorescence Microscopy of the Microtubule Network

-

Objective: To visualize the effect of the compound on the cellular microtubule network.

-

Methodology:

-

Cells grown on coverslips are treated with the compound.

-

Cells are fixed, permeabilized, and stained with an anti-α-tubulin antibody followed by a fluorescently labeled secondary antibody.

-

The microtubule network is visualized using fluorescence microscopy.

-

-

Expected Outcome: Severe disruption and depolymerization of the microtubule network compared to the well-organized filamentous structures in control cells.[1][2]

Tier 3: Mechanistic Studies

To further elucidate the downstream consequences of microtubule disruption, the induction of apoptosis and autophagy should be investigated.

3.3.1. Apoptosis Assays

-

Objective: To determine if the compound induces apoptotic cell death.

-

Methodology:

-

Treated cells are stained with Annexin V (an early marker of apoptosis) and a viability dye (e.g., 7-AAD) and analyzed by flow cytometry.

-

Alternatively, caspase activation (e.g., caspase-3/7) can be measured using a luminogenic or fluorogenic substrate.

-

-

Expected Outcome: A significant increase in the population of apoptotic cells.[1][2]

3.3.2. Autophagy Marker Analysis

-

Objective: To assess the induction of autophagy.

-

Methodology:

-

The conversion of LC3-I to LC3-II, a hallmark of autophagosome formation, is monitored by Western blotting.

-

Immunofluorescence can also be used to visualize the formation of LC3 puncta.

-

-

Expected Outcome: An increase in the LC3-II/LC3-I ratio, indicating the induction of autophagy.[1][2]

Tier 4: In Silico Modeling

Computational studies can provide structural insights into the interaction between the compound and its proposed target.

3.4.1. Molecular Docking

-

Objective: To predict the binding mode and affinity of the compound within the colchicine binding site of tubulin.

-

Methodology:

-

A high-resolution crystal structure of tubulin is obtained from the Protein Data Bank.

-

The 3D structure of this compound is generated and energy-minimized.

-

Molecular docking simulations are performed to predict the most favorable binding pose and estimate the binding energy.

-

-

Expected Outcome: A stable binding pose within the colchicine site, with favorable interactions with key residues, corroborating the biochemical data.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Summary of Expected In Vitro and Cellular Activities

| Assay | Expected Outcome for this compound | Positive Control |

| Tubulin Polymerization | Dose-dependent inhibition (IC50) | Colchicine |

| Colchicine Competition | Competitive displacement (Ki) | Colchicine |

| Cytotoxicity (MCF-7) | Potent cell killing (IC50) | Doxorubicin |

| Cell Cycle Analysis | G2/M phase arrest | Nocodazole |

| Apoptosis Induction | Increased Annexin V positive cells | Staurosporine |

Conclusion

The structural similarity of this compound to known tubulin inhibitors provides a strong rationale for investigating its potential as an anticancer agent. The experimental framework outlined in this guide offers a systematic and rigorous approach to validate tubulin as its primary therapeutic target and to elucidate its mechanism of action. Successful completion of these studies will provide a solid foundation for further preclinical and clinical development of this promising compound.

References

-

Barrio, L., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029-1047. [Link]

-

PubMed. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Retrieved from [Link]

Sources

- 1. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse biological activities. Within this broad class, 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide represents a lead structure with significant potential, particularly in the realm of oncology. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this molecule, drawing upon established principles of medicinal chemistry and evidence from closely related analogue series. We will dissect the role of each key functional group—the 5-bromo and 2-methoxy substituents on the phenyl ring, the central sulfonamide linker, and the N-cyclopropyl moiety—to elucidate their impact on biological activity. This guide will also present detailed experimental protocols for the synthesis of these compounds and for the evaluation of their cytotoxic and tubulin polymerization inhibitory effects, the putative mechanism of action for this chemical class.

Introduction: The Therapeutic Potential of Novel Benzenesulfonamides

Benzenesulfonamide derivatives have a rich history in drug discovery, with applications ranging from diuretics and antidiabetics to antiretrovirals. More recently, their potential as anticancer agents has garnered significant attention.[1][2] These compounds can exert their antiproliferative effects through various mechanisms, including the inhibition of carbonic anhydrases, disruption of the cell cycle, and interference with microtubule dynamics.[1][2] The specific compound, this compound, combines several structural features that suggest a potential role as a tubulin polymerization inhibitor, a class of drugs that are highly effective in cancer chemotherapy.

A key study on methoxy and bromo substituted N-(5-methoxyphenyl) methoxybenzenesulphonamides revealed that these compounds can exhibit potent, sub-micromolar cytotoxicity against various human tumor cell lines, including HeLa, HT-29, and particularly MCF7 (breast adenocarcinoma).[3][4] The primary mechanism of action for these active compounds was identified as the inhibition of microtubule protein polymerization, pointing to tubulin as the direct biological target.[3][4] These findings provide a strong rationale for investigating the SAR of the structurally related this compound.

Synthetic Strategy and Workflow

The synthesis of this compound and its analogues can be achieved through a convergent synthetic route, starting from commercially available materials. The general workflow is depicted below.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 5-bromo-2-methoxybenzenesulfonyl chloride

-

To a stirred solution of 5-bromo-2-methoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.

-

The resulting diazonium salt solution is then slowly added to a pre-cooled solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(II) chloride.

-

The reaction mixture is stirred at room temperature for 12-18 hours.

-

The mixture is then poured into ice-water, and the crude 5-bromo-2-methoxybenzenesulfonyl chloride is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude sulfonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

To a solution of 5-bromo-2-methoxybenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane or pyridine at 0 °C, cyclopropylamine (1.2 eq) is added dropwise.

-

The reaction mixture is stirred at room temperature for 4-6 hours.

-

Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed sequentially with dilute acid (e.g., 1N HCl), water, and brine.

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Biological Evaluation: Protocols and Assays

The biological activity of the synthesized compounds is primarily assessed through their cytotoxicity against various cancer cell lines and their ability to inhibit tubulin polymerization.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

-

Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from nanomolar to micromolar) for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like Paclitaxel) are included.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 2-4 hours at 37 °C.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Tubulin Polymerization Inhibition Assay

This cell-free assay directly measures the effect of the compounds on the polymerization of purified tubulin into microtubules.

Protocol:

-

Reaction Setup: A reaction mixture containing purified tubulin (e.g., from bovine brain), a GTP source, and a fluorescence reporter (e.g., DAPI) in a suitable buffer is prepared.

-

Compound Addition: The test compounds at various concentrations are added to the reaction mixture. A positive control (e.g., colchicine or nocodazole) and a negative control (vehicle) are included.

-

Polymerization Induction: The polymerization is initiated by raising the temperature to 37 °C.

-

Fluorescence Monitoring: The change in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorescence plate reader.

-

Data Analysis: The rate of polymerization is determined from the slope of the fluorescence curve. The IC50 value for the inhibition of tubulin polymerization is calculated by plotting the percentage of inhibition against the compound concentration.[5]

Structure-Activity Relationship (SAR) Analysis

The following SAR analysis is based on the extrapolation of data from closely related benzenesulfonamide series, particularly those investigated for their tubulin polymerization inhibitory activity.[3][4] The analysis will focus on the key structural motifs of this compound.

Caption: Key structural components for SAR analysis of this compound.

The Role of the Substituted Phenyl Ring

The substitution pattern on the benzenesulfonamide ring is critical for activity.

-

5-Bromo Group: The presence of a halogen at the 5-position generally enhances cytotoxic activity. This can be attributed to an increase in lipophilicity, which may improve cell membrane permeability. Furthermore, the bromine atom can participate in halogen bonding with the biological target. Studies on related series have shown that brominated analogues are often more potent than their non-brominated counterparts.[3] The position of the bromo group is also important; a meta-position relative to the sulfonamide linker appears to be favorable.

-

2-Methoxy Group: The methoxy group at the 2-position is an electron-donating group that can influence the electronic properties of the aromatic ring. Its ortho position relative to the sulfonamide linker can induce a specific conformational preference in the molecule, which may be crucial for optimal binding to the target protein. In related series, the presence of a 2,5-di-substitution pattern (with methoxy and/or other groups) has been shown to be highly effective.[3][4]

Table 1: Hypothetical SAR of Phenyl Ring Substitutions (MCF-7 Cytotoxicity)

| Compound ID | R1 (Position 2) | R2 (Position 5) | Hypothetical IC50 (µM) | Rationale |

| 1 (Parent) | OCH3 | Br | 0.5 | Parent compound with expected high potency. |

| 2 | H | Br | 2.5 | Removal of the 2-methoxy group is expected to decrease activity. |

| 3 | OCH3 | H | 5.0 | Removal of the 5-bromo group is expected to significantly decrease activity. |

| 4 | OCH3 | Cl | 0.7 | Replacement of bromo with chloro may slightly reduce potency due to lower lipophilicity. |

| 5 | F | Br | 1.2 | A fluoro group at the 2-position may alter electronic properties and reduce activity. |

Note: The IC50 values in this table are hypothetical and for illustrative purposes to demonstrate expected SAR trends based on related literature.

The N-Cyclopropyl Group

The substituent on the sulfonamide nitrogen plays a crucial role in target engagement. The N-cyclopropyl group is a small, rigid, and hydrophobic moiety. Its constrained conformation can be advantageous for fitting into a specific hydrophobic pocket within the binding site of the target protein. The replacement of a more flexible alkyl chain with a cyclopropyl group can lead to a favorable entropic contribution to binding affinity. In other classes of biologically active molecules, the N-cyclopropyl group has been shown to enhance potency.

Table 2: Hypothetical SAR of N-Sulfonamide Substitutions (Tubulin Polymerization Inhibition)

| Compound ID | N-Substituent | Hypothetical IC50 (µM) | Rationale |

| 1 (Parent) | Cyclopropyl | 1.0 | The small, rigid cyclopropyl group is expected to be optimal for binding. |

| 6 | Methyl | 3.5 | A smaller, more flexible methyl group may have a less optimal fit. |

| 7 | Ethyl | 5.0 | A larger, flexible ethyl group may introduce steric hindrance. |

| 8 | Isopropyl | 8.0 | A bulkier isopropyl group is likely to cause significant steric clash. |

| 9 | H | > 20 | An unsubstituted sulfonamide is generally much less active. |

Note: The IC50 values in this table are hypothetical and for illustrative purposes to demonstrate expected SAR trends based on related literature.

Proposed Mechanism of Action: Targeting Tubulin Dynamics

Based on the potent cytotoxic effects and the SAR data from closely related benzenesulfonamides, the proposed mechanism of action for this compound is the inhibition of tubulin polymerization.

Caption: Proposed mechanism of action for this compound.

By binding to tubulin, the compound disrupts the dynamic equilibrium of microtubule assembly and disassembly. This interference with microtubule function leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis and leading to cancer cell death.[3][4]

Conclusion and Future Directions

This guide has provided a detailed overview of the structure-activity relationship of this compound, based on rational inference from related compound series. The combination of a 5-bromo and 2-methoxy substitution pattern on the phenyl ring, along with an N-cyclopropyl group on the sulfonamide, presents a promising scaffold for the development of novel anticancer agents targeting tubulin polymerization.

Future work should focus on the synthesis and biological evaluation of a focused library of analogues to confirm the hypothesized SAR trends. This would involve systematic modifications of the phenyl ring substituents and the N-alkyl group to precisely map the pharmacophore. Further studies should also include in vivo efficacy and pharmacokinetic profiling of the most potent compounds to assess their potential as clinical drug candidates.

References

-

González, M., Ovejero-Sánchez, M., Vicente-Blázquez, A., Medarde, M., González-Sarmiento, R., & Peláez, R. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029–1047. [Link]

-

Shukla, N., et al. (2021). Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activation. ACS Medicinal Chemistry Letters, 12(8), 1286–1292. [Link]

-

Abbas, S. Y., et al. (2019). Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides. DARU Journal of Pharmaceutical Sciences, 27(1), 115–125. [Link]

-

Oruç-Emre, E. E., et al. (2016). Synthesis and bioactivity studies on new 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 1-7. [Link]

-

Hassan, A. S., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 30255-30270. [Link]

-

González, M., Ovejero-Sánchez, M., Vicente-Blázquez, A., Medarde, M., González-Sarmiento, R., & Peláez, R. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029–1047. [Link]

-

Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

-

Li, C., et al. (2018). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Combinatorial Chemistry & High Throughput Screening, 21(8), 606-614. [Link]

Sources